3-Iodo-alpha-methyl-l-tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

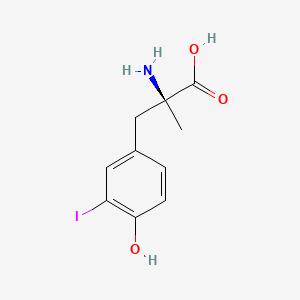

3-Iodo-alpha-methyl-l-tyrosine is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Tumor Imaging

- IMT has been extensively used for imaging brain tumors. Studies have shown that it exhibits high uptake in gliomas, making it a valuable tool for diagnosing and monitoring treatment responses in patients with cerebral gliomas .

- In non-small cell lung cancer (NSCLC), IMT SPECT has been utilized to evaluate tumor activity and assess treatment efficacy. Research indicates that IMT uptake correlates with tumor metabolic activity, providing insights into disease progression .

-

Renal Imaging

- IMT's renal accumulation properties have been investigated for potential applications in kidney imaging. It has been shown to accumulate significantly in renal tissues, which can aid in the diagnosis of renal pathologies . The mechanisms behind this accumulation are being studied to improve imaging techniques further.

-

Pharmacokinetics and Transport Mechanisms

- The uptake of IMT is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors compared to normal tissues. This specificity enhances its utility as a tumor imaging agent .

- Studies have explored the pharmacokinetics of IMT, demonstrating that co-administration of organic anion transport inhibitors can optimize its imaging properties by reducing renal excretion and enhancing tumor-to-background ratios .

Case Studies and Clinical Trials

- A study involving 44 patients with histologically confirmed NSCLC utilized IMT SPECT to monitor treatment responses. The findings indicated that changes in IMT uptake correlated with tumor response to therapy, suggesting its potential as a biomarker for treatment efficacy .

- Another clinical trial focused on patients with gliomas showed that IMT SPECT could differentiate between tumor recurrence and post-treatment changes, highlighting its diagnostic value .

Data Summary

Propiedades

Número CAS |

4298-17-3 |

|---|---|

Fórmula molecular |

C10H12INO3 |

Peso molecular |

321.11 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |

Clave InChI |

KPOIUSXAPUHQNA-JTQLQIEISA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

SMILES isomérico |

C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

SMILES canónico |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Key on ui other cas no. |

779-96-4 |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.